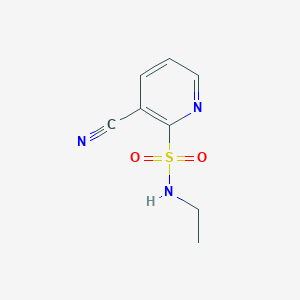
3-cyano-N-ethylpyridine-2-sulfonamide
Description
3-Cyano-N-ethylpyridine-2-sulfonamide is a heterocyclic compound featuring a pyridine ring substituted with a cyano (-CN) group at position 3 and a sulfonamide (-SO$2$NH-) group at position 2, where the sulfonamide nitrogen is further substituted with an ethyl (-CH$2$CH$_3$) group. This structural configuration confers distinct electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The cyano group enhances electron-withdrawing effects, while the ethyl substituent on the sulfonamide modulates solubility and steric interactions .
Propriétés
Formule moléculaire |
C8H9N3O2S |
|---|---|
Poids moléculaire |
211.24 g/mol |
Nom IUPAC |
3-cyano-N-ethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C8H9N3O2S/c1-2-11-14(12,13)8-7(6-9)4-3-5-10-8/h3-5,11H,2H2,1H3 |
Clé InChI |
JFHYRUUYJZAETL-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C1=C(C=CC=N1)C#N |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-ethylpyridine-2-sulfonamide typically involves the reaction of 3-cyanopyridine with ethylamine and a sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation helps in scaling up the production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyano-N-ethylpyridine-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Cyano-N-ethylpyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiproliferative activity against cancer cells.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 3-cyano-N-ethylpyridine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The cyano group and sulfonamide moiety play crucial roles in its binding affinity and specificity. The compound can also interfere with cellular pathways, leading to its antiproliferative effects .
Comparaison Avec Des Composés Similaires
Tabular Comparison of Key Compounds
| Compound Name | Key Substituents/Features | Biological Relevance | Reference |
|---|---|---|---|
| This compound | 3-CN, 2-SO$2$NHCH$2$CH$_3$ | Enhanced reactivity via -CN | |
| 3-Chloro-N,N-dimethylpyridine-2-sulfonamide | 3-Cl, 2-SO$2$N(CH$3$)$_2$ | Reduced electron withdrawal vs. -CN | |
| N-[1-(3-Cyano-6-methylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide | Piperidine-cyclopropane hybrid | Increased rigidity, enzyme selectivity | |
| 2-{[3-Cyano-6-methyl-4-CF$_3$-pyridin-2-yl]sulfanyl}-N-phenylacetamide | 4-CF$3$, 6-CH$3$, thioether linkage | Improved lipophilicity and stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


